molecular formula C14H18N2 B1605828 Indole, 3-(piperidinomethyl)- CAS No. 5355-42-0

Indole, 3-(piperidinomethyl)-

Cat. No. B1605828
CAS RN: 5355-42-0
M. Wt: 214.31 g/mol
InChI Key: HPKXPFRRVVWAPD-UHFFFAOYSA-N
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Description

“Indole, 3-(piperidinomethyl)-” is a compound that belongs to the class of organic compounds known as indoles . These are compounds containing an indole moiety, which consists of a pyrrole ring fused to benzene to form 2,3-benzopyrrole . The molecular weight of this compound is approximately 214.31 g/mol.


Synthesis Analysis

Various methodologies for the synthesis of indole and its derivatives in water are described . Different elements ranging from p-block elements, transition metals to lanthanides, along with peptides, surfactants, ionic liquids, and nanoparticles have been used to synthesize either the indole nucleus or its derivatives .


Molecular Structure Analysis

Indole diterpenoids (IDTs) are an essential class of structurally diverse fungal secondary metabolites, all sharing a common core structure consisting of indole, and a diterpene carbon backbone derived from four mevalonate-derived isoprene units . The molecular complexity of these compounds is achieved by adding more isoprene units to the core structure and by various modifications such as oxidation, cyclization, and halogenation .


Chemical Reactions Analysis

Indoles are some of the most versatile and common nitrogen-based heterocyclic scaffolds and are frequently used in the synthesis of various organic compounds . Indole-based compounds are very important among heterocyclic structures due to their biological and pharmaceutical activities .


Physical And Chemical Properties Analysis

The physical and chemical properties of indoles, in general, include a high degree of polarity, which helps many organic reactions to proceed with a high reaction rate and selectivity and to provide excellent yields . Indole’s molecular weight is approximately 117.15 g/mol, and it has a boiling point of around 253°C . It is sparingly soluble in water but highly soluble in organic solvents such as alcohol and ether .

Scientific Research Applications

Synthesis and Functionalization

Indoles, including Indole, 3-(piperidinomethyl)-, are crucial in synthesizing biologically active natural and unnatural compounds. Palladium-catalyzed reactions have emerged as a powerful tool in the synthesis and functionalization of indoles, enabling the creation of complex molecules with significant applications in pharmaceuticals and fine chemicals. This method offers an efficient approach to accessing a wide range of indole derivatives with diverse functionalities, crucial for advancing research in medicinal chemistry and drug development (Cacchi & Fabrizi, 2005).

Corrosion Inhibition

Research has demonstrated that 3-amino alkylated indoles, closely related to Indole, 3-(piperidinomethyl)-, exhibit significant corrosion inhibition properties for mild steel in acidic environments. This application is particularly relevant in industrial settings where corrosion resistance is critical. The studies show that indole derivatives with cyclic amino groups, such as piperidine, enhance corrosion protection, making them valuable for developing new corrosion inhibitors (Verma et al., 2016).

Antitumor Activity

Bis-indole derivatives, which include the structure of Indole, 3-(piperidinomethyl)-, have been identified for their antitumor activities. These compounds, featuring two indole systems linked by heterocycles such as pyridine or piperazine, have shown promising results in preliminary screenings against various human tumor cell lines. The exploration of indole derivatives in cancer research highlights their potential as a scaffold for developing novel anticancer agents (Andreani et al., 2008).

Neuronal Uptake Inhibition

Indole derivatives, specifically 3-(4-piperidinylalkyl)indoles, have been investigated for their potential in inhibiting neuronal uptake of neurotransmitters, demonstrating selectivity for blocking 5-hydroxytryptamine (5-HT) uptake. This research suggests the importance of indole structures in developing new therapeutic agents for neurological disorders, providing insights into the mechanism of action and structure-activity relationships (Gueremy et al., 1980).

Antimicrobial Screening

The indole nucleus, part of the Indole, 3-(piperidinomethyl)- structure, is integral to many pharmacologically active molecules with antimicrobial properties. Novel isatin-1,2,3-triazoles containing piperidine, morpholine, or piperazine moieties have been synthesized, showing significant antibacterial and antifungal activities. This research underscores the potential of indole derivatives in addressing various microbial infections, contributing to the development of new antimicrobial agents (Aouad, 2017).

Safety And Hazards

The safety data sheet for a similar compound, 3-(Piperidinomethyl)benzaldehyde, indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .

Future Directions

Indole is a signaling molecule produced both by bacteria and plants . Besides the natural roles, indole also has value for flavor and fragrance applications, for example, in the food industry or perfumery . Additionally, indole can be derivatized to several halogenated and oxygenated compounds that can be used as natural colorants or have promising bioactivity with therapeutic potential to treat human diseases . This suggests potential future directions for the study and application of “Indole, 3-(piperidinomethyl)-” and similar compounds.

properties

IUPAC Name

3-(piperidin-1-ylmethyl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2/c1-4-8-16(9-5-1)11-12-10-15-14-7-3-2-6-13(12)14/h2-3,6-7,10,15H,1,4-5,8-9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPKXPFRRVVWAPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CNC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20201759
Record name Indole, 3-(piperidinomethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20201759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>32.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26662909
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Indole, 3-(piperidinomethyl)-

CAS RN

5355-42-0
Record name 3-(1-Piperidinylmethyl)-1H-indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5355-42-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Skatylpiperidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005355420
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5355-42-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47186
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Record name 5355-42-0
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Record name Indole, 3-(piperidinomethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20201759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-SKATYLPIPERIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3ED9JU5XWE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Nanjappa - 1962 - search.proquest.com
This thesis describes an investigation of the pharmacological properties of a series of thionaphthen compounds and the effects of certain volatile substances on the muscle relaxant …
Number of citations: 3 search.proquest.com

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